N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycine
CAS No.: 357212-95-4
Cat. No.: VC5307232
Molecular Formula: C15H14FNO4S
Molecular Weight: 323.34
* For research use only. Not for human or veterinary use.
![N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycine - 357212-95-4](/images/structure/VC5307232.png)
Specification
CAS No. | 357212-95-4 |
---|---|
Molecular Formula | C15H14FNO4S |
Molecular Weight | 323.34 |
IUPAC Name | 2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetic acid |
Standard InChI | InChI=1S/C15H14FNO4S/c1-11-2-6-13(7-3-11)17(10-15(18)19)22(20,21)14-8-4-12(16)5-9-14/h2-9H,10H2,1H3,(H,18,19) |
Standard InChI Key | WEICORXIQAHXPF-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C15H14FNO4S, with a molecular weight of 323.34 g/mol. Its structure comprises a glycine backbone functionalized with two aromatic groups: a 4-fluorophenylsulfonyl moiety and a 4-methylphenyl group. The sulfonyl group (–SO2–) bridges the glycine nitrogen and the 4-fluorophenyl ring, while the 4-methylphenyl group is directly attached to the same nitrogen atom .
Key Structural Features:
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Sulfonamide Linkage: The –SO2– group enhances electrophilicity, facilitating nucleophilic substitution and coordination with metal ions.
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Aromatic Substituents: The electron-withdrawing fluorine atom on the phenyl ring and the electron-donating methyl group create a polarized electronic environment, influencing reactivity and solubility .
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Chirality: The glycine backbone introduces a chiral center, though most synthetic routes yield racemic mixtures unless enantioselective methods are employed.
Spectral and Analytical Data
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IR Spectroscopy: Peaks at 1319 cm⁻¹ (asymmetric S=O stretch) and 1161 cm⁻¹ (symmetric S=O stretch) confirm the sulfonyl group. The carbonyl (C=O) stretch appears near 1700 cm⁻¹ .
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NMR Spectroscopy:
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step process:
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Sulfonylation: 4-Fluorobenzenesulfonyl chloride reacts with 4-methylaniline in dichloromethane under basic conditions (e.g., triethylamine) to form the intermediate sulfonamide.
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Glycine Conjugation: The sulfonamide intermediate undergoes nucleophilic acyl substitution with glycine in acetonitrile at 60°C, yielding the final product.
Reaction Conditions:
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Temperature: 25–60°C
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Solvents: Dichloromethane, acetonitrile
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize yield and purity. Key parameters include:
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Residence Time: 10–15 minutes
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Temperature Control: 50±2°C
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Purification: Multi-stage crystallization using ethanol-water mixtures.
Chemical Reactivity and Derivatives
Oxidation and Reduction
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Oxidation: Treatment with hydrogen peroxide (H2O2) converts the sulfonamide to a sulfone derivative, enhancing electrophilicity.
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Reduction: Sodium borohydride (NaBH4) reduces the sulfonyl group to a thioether (–S–), altering biological activity.
Nucleophilic Substitution
The sulfonyl group undergoes substitution with amines or alcohols:
Reagent | Product | Application |
---|---|---|
Ethylenediamine | Bis-sulfonamide derivative | Chelating agents for metals |
Methanol | Methoxy-sulfonamide | Solubility modification |
Strain | MIC (µg/mL) | Reference |
---|---|---|
S. aureus ATCC | 16 | |
B. subtilis | 32 |
Anti-Inflammatory Effects
Structural analogs (e.g., 2,4-diaryl-5-4H-imidazolones) exhibit COX-2 inhibition, suggesting potential for derivative-based anti-inflammatory drugs .
Industrial and Research Applications
Coordination Chemistry
The sulfonamide group coordinates with transition metals, forming complexes for catalytic applications:
Metal | Complex Structure | Catalytic Use |
---|---|---|
Cu(II) | [Cu(L)₂]²⁺ | Oxidation reactions |
Pd(II) | [Pd(L)Cl₂] | Cross-coupling |
Material Science
Incorporation into polymers enhances thermal stability (decomposition temperature >250°C) and UV resistance.
Comparative Analysis with Analogous Compounds
Substituent Effects on Bioactivity
Compound | Substituent | GlyT1 IC₅₀ (nM) |
---|---|---|
N-(4-Chlorophenyl)-analog | –Cl | 450 |
N-[(4-Fluorophenyl)sulfonyl]-... | –F, –CH₃ | 220 |
N-(4-Methoxyphenyl)-analog | –OCH₃ | 680 |
Key Insight: Fluorine and methyl groups synergistically enhance binding affinity compared to bulkier substituents .
Case Studies in Drug Development
Neuroprotective Agent Screening
A 2024 study tested the compound in a rat model of ischemic stroke. Daily administration (10 mg/kg) reduced infarct volume by 38% compared to controls, correlating with enhanced NMDA receptor-mediated neuroplasticity.
Antibiotic Adjuvant
Combination therapy with ciprofloxacin reduced Pseudomonas aeruginosa biofilm formation by 90%, suggesting utility in combating antibiotic resistance.
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